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Epicidin 280

Minimum inhibitory concentration Lantibiotic potency Staphylococcus carnosus

Epicidin 280 is a type A lantibiotic (class I bacteriocin) ribosomally synthesized by Staphylococcus epidermidis BN 280, characterized by the thioether amino acids lanthionine and β-methyllanthionine that form intramolecular ring structures essential for antimicrobial activity. The mature 30-residue peptide exists as two chromatographically separable species with molecular masses of 3,133 ± 1.5 Da (peak I) and 3,136 ± 1.5 Da (peak II), both bearing an N-terminal oxopropionyl modification catalyzed by the unique eciO oxidoreductase.

Molecular Formula
Molecular Weight
Cat. No. B1576710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpicidin 280
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Epicidin 280: A Type A Lantibiotic from Staphylococcus epidermidis BN 280 — Structural Identity and Procurement-Relevant Classification


Epicidin 280 is a type A lantibiotic (class I bacteriocin) ribosomally synthesized by Staphylococcus epidermidis BN 280, characterized by the thioether amino acids lanthionine and β-methyllanthionine that form intramolecular ring structures essential for antimicrobial activity [1]. The mature 30-residue peptide exists as two chromatographically separable species with molecular masses of 3,133 ± 1.5 Da (peak I) and 3,136 ± 1.5 Da (peak II), both bearing an N-terminal oxopropionyl modification catalyzed by the unique eciO oxidoreductase [1]. Epicidin 280 shares 75% amino acid sequence similarity with its closest structural analog Pep5 and exhibits cross-immunity with Pep5-producing strains, yet the two compounds are functionally non-equivalent in potency and biosynthetic architecture [1]. The compound is classified under UniProt accession O54220 and DRAMP ID DRAMP00005, and it acts via pore formation in the cytoplasmic membrane of susceptible Gram-positive bacteria, leading to dissipation of transmembrane potential and depletion of intracellular ATP [1].

Why Pep5, Epidermin, or Epilancin K7 Cannot Substitute for Epicidin 280: Quantified Functional Divergence Among Type A Lantibiotics


Although Epicidin 280 belongs to the type A lantibiotic class alongside Pep5, epidermin, and epilancin K7, direct comparative data demonstrate that these compounds are not functionally interchangeable [1][2]. Epicidin 280 exhibits 8- to 64-fold lower potency than Pep5 against a shared panel of indicator strains, with MIC values of 175 ng/ml versus 1.0 ng/ml against the most sensitive strain, Staphylococcus carnosus TM 300 [1]. In a bovine mastitis isolate panel comprising 74 Streptococcus agalactiae and 165 Staphylococcus aureus strains, Epicidin 280 inhibited only 13.5% of S. agalactiae and 0% of S. aureus strains, whereas epidermin inhibited 97.3% and >85%, respectively [2]. Pep5, in contrast, inhibited 0% of S. agalactiae but 52.1–93.8% of S. aureus strains depending on geographic origin [2]. At the biosynthetic level, the Epicidin 280 gene cluster lacks the ABC transporter gene present in the Pep5 operon and instead harbors the unique eciO oxidoreductase gene, which introduces an N-terminal oxopropionyl residue that directly governs chromatographic heterogeneity and bioactivity—a post-translational modification absent in Pep5 [1]. These quantifiable differences in potency, spectrum, and post-translational architecture preclude generic substitution.

Quantitative Differentiation Evidence for Epicidin 280: Head-to-Head MIC, Spectrum, Cross-Immunity, and Biosynthetic Gene Cluster Data


Head-to-Head MIC Comparison of Epicidin 280 Versus Pep5 Against Shared Gram-Positive Indicator Strains

In the same study using identical assay conditions, Epicidin 280 (peak I) was 8- to 64-fold less active than Pep5 against a panel of five Gram-positive indicator strains, with the largest differential observed for Staphylococcus carnosus TM 300 (175-fold higher MIC) [1]. Epicidin 280 peak I exhibited approximately 2-fold higher specific activity than peak II across all test strains, indicating that the N-terminal oxopropionyl oxidation state directly modulates antimicrobial potency [1].

Minimum inhibitory concentration Lantibiotic potency Staphylococcus carnosus Pep5 comparator

Antimicrobial Spectrum Profiling of Epicidin 280 Versus Epidermin and Pep5 in a Bovine Mastitis Clinical Isolate Panel

In a cross-study comparison using identical experimental design, Epicidin 280 exhibited a markedly narrower antimicrobial spectrum than epidermin and a qualitatively different strain-susceptibility profile from Pep5 against bovine mastitis isolates [1]. Epicidin 280 inhibited only 13.5% (10/74) of S. agalactiae strains and 0% (0/165) of S. aureus strains, whereas epidermin inhibited 97.3% of S. agalactiae and >85% of S. aureus across both Brazilian and Argentinean cohorts [1]. Pep5 showed a divergent profile, inhibiting 0% of S. agalactiae but 52.1% of Brazilian S. aureus and 93.8% of Argentinean S. aureus, highlighting that Epicidin 280 is not merely a lower-potency version of Pep5 but possesses a fundamentally distinct spectrum [1].

Antimicrobial spectrum Bovine mastitis Staphylococcus aureus Streptococcus agalactiae Epidermin comparator

Cross-Immunity Between Epicidin 280 and Pep5 Producer Strains: Functional Evidence of Shared but Non-Identical Immunity Mechanisms

Staphylococcus epidermidis BN 280 (Epicidin 280 producer) and Staphylococcus epidermidis 5 (Pep5 producer) exhibit mutual cross-immunity in deferred antagonism tests, with no inhibition zones observed when either strain was used as both producer and indicator [1]. However, the cross-protection is incomplete: purified Epicidin 280 at 70 µg/ml inhibited the Pep5 producer S. epidermidis 5, and Pep5 at 1.0 µg/ml inhibited the Epicidin 280 producer S. epidermidis BN 280, demonstrating that the immunity peptides EciI and PepI cross-function only partially [1]. The Pep5-sensitive derivative S. epidermidis 5 Pep5− (which has lost the biosynthetic gene cluster) showed an intermediate susceptibility to Epicidin 280 at 9.7 µg/ml, confirming that the PepI immunity peptide provides partial, dose-dependent cross-protection against Epicidin 280 [1].

Cross-immunity Producer self-protection Pep5 immunity peptide Lantibiotic resistance

Biosynthetic Gene Cluster Architecture: The Unique eciO Oxidoreductase and Absence of an ABC Transporter Differentiate Epicidin 280 from Pep5

The Epicidin 280 biosynthetic gene cluster comprises eciI, eciA, eciP, eciB, and eciC, which are sufficient to produce mature Epicidin 280 in the heterologous host Staphylococcus carnosus TM 300 [1]. Two key architectural features differentiate this cluster from the Pep5 operon: (i) an ABC transporter gene (present in the Pep5 cluster and required for high-yield production) is absent in the Epicidin 280 cluster, and (ii) the Epicidin 280 cluster uniquely contains eciO, encoding an oxidoreductase that reduces the N-terminal dehydroalanine residue to an oxopropionyl group [1]. When eciO is excluded from the heterologous expression construct (eciIAPBC only), the resulting Epicidin 280 elutes as a single homogeneous peak during reverse-phase HPLC, in contrast to the double-peak pattern observed with the native producer [1]. The eciO gene product thus directly controls the N-terminal redox heterogeneity that distinguishes Epicidin 280 peak I from peak II, with the oxopropionyl (Hpo) form exhibiting a 3 Da mass increase and approximately 2-fold higher specific activity [1].

Biosynthetic gene cluster eciO oxidoreductase Heterologous expression Post-translational modification N-terminal oxopropionyl

Sequence and Structural Relationship Between Epicidin 280 and the Novel Lantibiotic Homicorcin: 82% Similarity with Seven Amino Acid Differences

Homicorcin, a class I lantibiotic discovered in 2021 from the jute endophyte Staphylococcus hominis MBL_AB63, shares 82% amino acid sequence identity with Epicidin 280, with seven amino acid substitutions distributed across the 30-residue core peptide [1]. Both peptides contain a homologous oxidoreductase (EciO in Epicidin 280, HomO in homicorcin) that generates N-terminal oxopropionyl/dehydroalanine heterogeneity, and both exhibit a conserved three-ring topology with one N-terminal ring and two interlocking C-terminal rings [1]. Despite this high structural similarity, homicorcin has a lower molecular mass (3,046.5 and 3,043.2 Da) and is produced by a different Staphylococcus species (S. hominis vs. S. epidermidis), indicating that the seven amino acid substitutions, while not altering the core ring architecture, may modulate target specificity and producer-host ecology [1].

Sequence homology Homicorcin comparator Lantibiotic evolution Ring topology Staphylococcus hominis

Evidence-Backed Application Scenarios for Epicidin 280 in Antimicrobial Discovery, Biosynthetic Engineering, and Mastitis Research


Lantibiotic Structure-Activity Relationship (SAR) Studies Using the Epicidin 280–Pep5 Pair as a Natural Comparator System

Epicidin 280's 75% sequence similarity to Pep5, combined with its 8- to 64-fold lower potency [1], makes it an ideal comparator for SAR studies aimed at identifying which specific amino acid substitutions drive potency differences between two otherwise structurally homologous type A lantibiotics. The presence of the eciO-encoded N-terminal oxopropionyl modification—unique to Epicidin 280 and absent in Pep5—provides an additional variable for investigating how N-terminal redox state modulates membrane insertion and pore-forming efficiency [1]. Researchers can procure Epicidin 280 alongside Pep5 to conduct parallel MIC determinations, membrane depolarization kinetics, and protease susceptibility assays, using the 24-amino-acid positions that differ between the two peptides as a focused mutagenesis roadmap.

Heterologous Lantibiotic Expression and Minimal Gene Cluster Engineering in Staphylococcus carnosus TM 300

The Epicidin 280 biosynthetic cluster (eciIAPBC) represents one of the most compact functional lantibiotic gene clusters characterized, requiring only five genes for mature peptide production in S. carnosus TM 300—fewer than the six-gene Pep5 cluster (which additionally requires pepT for high yields) [1]. The optional eciO gene provides a controllable redox switch: inclusion yields the native double-peak phenotype, while exclusion produces homogeneous Epicidin 280 with simplified downstream purification [1]. This modularity makes the Epicidin 280 cluster an attractive chassis for lantibiotic bioengineering, enabling systematic addition or removal of modification enzymes without the confounding variable of an essential ABC transporter.

Selective Gram-Positive Targeting in Bovine Mastitis Microbiome Research Where Narrow-Spectrum Activity Is Preferred

In bovine mastitis models, Epicidin 280 inhibited 13.5% of S. agalactiae strains but 0% of S. aureus strains isolated from infected udders [2]. This narrow and S. agalactiae-biased spectrum—contrasting with the broad-spectrum activity of epidermin (>85% inhibition of both species)—positions Epicidin 280 as a selective tool for experimental manipulation of streptococcal populations without collateral suppression of staphylococcal flora [2]. Researchers developing microbiome-sparing mastitis interventions may preferentially procure Epicidin 280 when the experimental objective requires S. agalactiae-selective pressure rather than broad Gram-positive eradication.

Lantibiotic Immunity Mechanism Dissection Using the Epicidin 280–Pep5 Cross-Immunity Model

The partial, dose-dependent cross-immunity between Epicidin 280 and Pep5 producer strains—where Epicidin 280 inhibits the Pep5 producer at 70 µg/ml and Pep5 inhibits the Epicidin 280 producer at 1.0 µg/ml [1]—provides a quantitative framework for studying immunity peptide specificity. The 7.2-fold shift in Epicidin 280 MIC upon loss of the PepI immunity peptide (70 µg/ml vs 9.7 µg/ml) [1] enables precise measurement of cross-protection efficacy, making this system valuable for researchers engineering lantibiotic-producing probiotics or characterizing resistance emergence pathways against lantibiotic-based antimicrobials.

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